molecular formula C20H27Cl2N5OS B8464256 LY2420987

LY2420987

Cat. No. B8464256
M. Wt: 456.4 g/mol
InChI Key: RLIFEVIDQJCYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612067B2

Procedure details

IPA (225.0 mL) is added to compound N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine (18.8 g, 0.0448 mmol, below) in a 1 L 1-neck round-bottomed flask The starting material slurry is heated to 50° C. on a Buchi bath, at which time a hazy solution resulted. Concentrated (12 M) aqueous HCl (3.73 mL, 0.0448 mmole, 1.0 eq) is added all at once, and the hazy solution is stirred at 50° C. on the Buchi for 10 minutes, then evaporated to a yellow solid under vacuum. After 20 minutes at room temperature under vacuum (weight of 20.9 g), acetone (100 mL) is added and the resulting yellow slurry is stirred at room temperature for 1 hour, then cooled with an ice bath and stirred for an additional 1 hour. The slurry is filtered, rinsed with acetone, and dried overnight under vacuum at 40° C. to provide pale yellow-white crystalline solid 19.18 g (94%). 1H NMR (DMSO): δ 7.52 (s, 1H), 3.73 (t, J=4.6, 4H), 3.49 (t, J=5.2 Hz, 4H), 3.39 (m, 1H), 2.57 (s, 3H), 2.49 (s, 3H), 1.77 (m, 4H), 0.80 (t, J=7.4 Hz, 6H).
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Name
N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[S:5][C:6]=1[C:7]1[N:11]2[N:12]=[C:13]([CH3:21])[CH:14]=[C:15]([CH:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[C:10]2=[N:9][C:8]=1[CH3:22].Cl>CC(O)C>[ClH:1].[Cl:1][C:2]1[N:3]=[C:4]([N:23]2[CH2:24][CH2:25][O:26][CH2:27][CH2:28]2)[S:5][C:6]=1[C:7]1[N:11]2[N:12]=[C:13]([CH3:21])[CH:14]=[C:15]([CH:16]([CH2:17][CH3:18])[CH2:19][CH3:20])[C:10]2=[N:9][C:8]=1[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
3.73 mL
Type
reactant
Smiles
Cl
Step Two
Name
N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine
Quantity
18.8 g
Type
reactant
Smiles
ClC=1N=C(SC1C1=C(N=C2N1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
Name
Quantity
225 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. on the Buchi for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
ADDITION
Type
ADDITION
Details
is added all at once, and the hazy solution
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow solid under vacuum
ADDITION
Type
ADDITION
Details
After 20 minutes at room temperature under vacuum (weight of 20.9 g), acetone (100 mL) is added
Duration
20 min
STIRRING
Type
STIRRING
Details
the resulting yellow slurry is stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
STIRRING
Type
STIRRING
Details
stirred for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
rinsed with acetone
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.ClC=1N=C(SC1C1=C(N=C2N1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 19.18 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 187596.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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